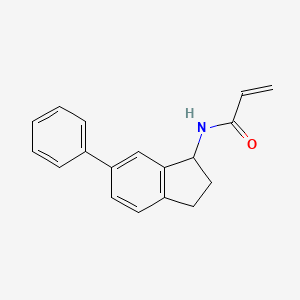![molecular formula C19H26N4O3S2 B2964098 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)propanamide CAS No. 1119369-95-7](/img/structure/B2964098.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)propanamide is a synthetic compound known for its versatility and applicability in various fields. It combines a pyrimidine ring system with sulfonamide functionalities, leading to diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of Pyrimidine Core: : Starting with 2-(methylsulfanyl)pyrimidine, methylation at positions 4 and 6 is achieved using methyl iodide and a suitable base (e.g., potassium carbonate) under reflux conditions.
Attachment of Side Chains: : Subsequent introduction of the propanamide group involves an alkylation reaction with the appropriate bromide derivative in the presence of a strong base such as sodium hydride.
Final Modification: : The final steps include the addition of the phenylmethylsulfamoyl group. This can be achieved through a nucleophilic substitution reaction involving the suitable sulfonamide precursor.
Industrial Production Methods
Large-scale synthesis involves similar steps but often employs optimized conditions for efficiency, such as continuous flow reactors for methylation and automated chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The methylsulfanyl group can be oxidized to form a sulfone using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: : Reduction reactions can target the pyrimidine ring or the amide functionalities, using agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitutions at the pyrimidine ring are common, facilitated by the electron-withdrawing nature of the sulfonamide group.
Common Reagents and Conditions
Oxidation: : m-chloroperbenzoic acid in dichloromethane.
Reduction: : Lithium aluminum hydride in ether solvents.
Substitution: : Sodium hydride or other bases in aprotic solvents.
Major Products
Depending on the reaction, products can include sulfone derivatives, reduced amides, or substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry: : Used as a building block in organic synthesis for creating more complex molecules due to its reactivity.
Biology: : Studied for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: : Investigated as a potential therapeutic agent, particularly in oncology, due to its ability to interfere with specific biochemical pathways.
Industry: : Used in the development of agrochemicals and specialty polymers.
Mécanisme D'action
The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it often acts by inhibiting enzyme activity by binding to active sites, altering molecular interactions within the target pathway.
Molecular Targets and Pathways
In oncology, it may target kinase enzymes, disrupting cellular signaling pathways essential for cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-dimethyl-2-(methylsulfanyl)pyrimidine
N-(2-benzylphenyl)methanesulfonamide
3-(4,6-dimethyl-2-pyrimidinyl)propanamide
Uniqueness
The unique combination of sulfonamide and pyrimidine functionalities in 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)propanamide offers a broader range of reactivity and potential biological activity compared to simpler analogs. This makes it a versatile candidate in various chemical and biological studies.
Propriétés
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[[2-(methylsulfamoylmethyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2/c1-13-17(14(2)23-19(22-13)27-4)9-10-18(24)21-11-15-7-5-6-8-16(15)12-28(25,26)20-3/h5-8,20H,9-12H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLLFDOKUZFPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCC2=CC=CC=C2CS(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2964018.png)
![3-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2964019.png)

![N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2964021.png)
![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2964022.png)
![(2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide](/img/structure/B2964023.png)

![N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide](/img/structure/B2964027.png)
![7-Hexyl-8-[(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![4-(2,4-Dichlorophenyl)-2-[(4-acetamidophenyl)amino]-3-(prop-2-EN-1-YL)-1,3-thiazol-3-ium chloride](/img/structure/B2964030.png)



